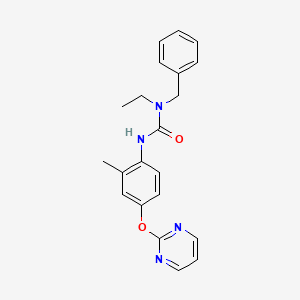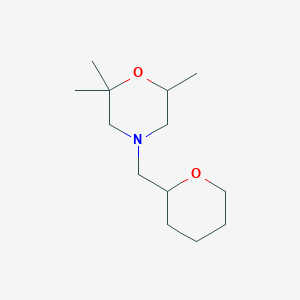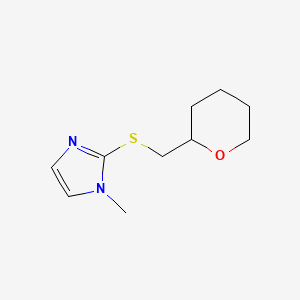
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea, also known as BE-3-2-2, is a synthetic compound that belongs to the class of phenylurea derivatives. It has been studied extensively for its potential applications in the field of medicinal chemistry due to its unique molecular structure and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Several research studies have reported the anti-tumor activity of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It has been reported to inhibit the activity of tyrosine kinases, which are involved in cell signaling and growth. It also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, it has been reported to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is its relatively simple synthesis method, which makes it easy to obtain in large quantities for lab experiments. It has also been reported to have low toxicity, which makes it a promising candidate for further development. However, one of the limitations of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea. One area of research is to further investigate its mechanism of action and identify the specific targets involved in its anti-tumor activity. Another area of research is to optimize the synthesis method to improve yield and purity. Additionally, there is a need to investigate the pharmacokinetics and pharmacodynamics of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea in vivo to determine its potential as a therapeutic agent. Overall, 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea is a promising compound with potential applications in the field of medicinal chemistry, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea involves the reaction of 2-methyl-4-pyrimidin-2-ol with benzyl isocyanate in the presence of ethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of 1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea has been reported in several research articles and has been optimized to improve yield and purity.
Eigenschaften
IUPAC Name |
1-benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-25(15-17-8-5-4-6-9-17)21(26)24-19-11-10-18(14-16(19)2)27-20-22-12-7-13-23-20/h4-14H,3,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDJHCKFFAKDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)OC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1-ethyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-(2-ethoxyphenyl)-4-methylsulfanylbutanamide](/img/structure/B7535230.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)

